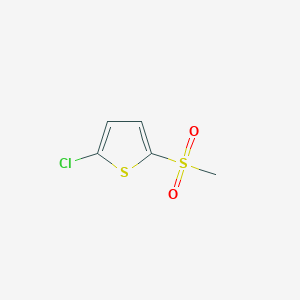

2-Chloro-5-methanesulfonylthiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methylsulfonylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAMGAJPTWMCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Methanesulfonylthiophene

Approaches to the Thiophene (B33073) Core Functionalization

Functionalization of the thiophene ring is a cornerstone of synthesizing 2-chloro-5-methanesulfonylthiophene. The inherent reactivity of thiophene allows for electrophilic substitution reactions, though controlling regioselectivity is a critical challenge. st-andrews.ac.ukscribd.com

Direct Halogenation of Thiophene Precursors

Direct halogenation of thiophene and its derivatives is a common method for introducing a chlorine atom onto the ring. Thiophene's high reactivity towards halogenation, even at low temperatures, facilitates this process. scribd.com However, this high reactivity can also lead to the formation of polyhalogenated byproducts, necessitating careful control of reaction conditions. google.com

For the synthesis of this compound, a suitable thiophene precursor is required. The choice of precursor and halogenating agent, along with reaction parameters such as temperature and solvent, are crucial for achieving the desired 2-chloro substitution pattern. For instance, the use of N-chlorosuccinimide (NCS) can be an effective method for the controlled chlorination of thiophene derivatives. nih.gov

A patent describes a method for preparing 2-chlorothiophene (B1346680) by reacting thiophene with chlorine gas in ethylene (B1197577) dichloride. google.com This process involves careful temperature control to optimize the yield of the desired monochlorinated product. google.com Another approach involves the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) at high temperatures to produce 3,4,5-trichloro-2-thiophenenitrile. beilstein-journals.org While not directly producing the target molecule, these methods highlight the principles of direct halogenation on the thiophene ring.

Regioselective Introduction of Sulfonyl Moieties

The introduction of the methanesulfonyl group at the 5-position of the thiophene ring is another critical step. This can be achieved through direct sulfonylation or by a two-step process involving the formation of a sulfide (B99878) followed by oxidation.

Sulfonylation Reactions on Thiophene Rings

Direct sulfonylation of thiophenes can be challenging due to the potential for side reactions and the need for specific catalysts or reagents to control regioselectivity. Research has explored various sulfonylation methods for aromatic and heteroaromatic compounds, some of which could be adapted for thiophene derivatives. For example, photoredox-catalyzed sulfonylation reactions using sulfonyl chlorides have been developed for other heterocyclic systems and could potentially be applied to thiophenes. nih.govsemanticscholar.org Another strategy involves the use of sodium sulfinates as sulfonylating agents, which have been successfully employed for the sulfonylation of various heterocyclic compounds. rsc.org

Oxidation Pathways for Thiophene-Based Sulfides to Sulfones

A more common and often more controllable method for introducing the sulfonyl group is through the oxidation of a corresponding thiophene-based sulfide. jchemrev.com This two-step approach involves first synthesizing a 2-chloro-5-(methylthio)thiophene intermediate, which is then oxidized to the desired sulfone.

Various oxidizing agents have been shown to be effective for the oxidation of sulfides to sulfones. jchemrev.com Hydrogen peroxide, often in the presence of a catalyst, is a widely used and environmentally benign oxidant. nih.govdicp.ac.cnresearchgate.net For instance, the oxidation of thiophene derivatives to their corresponding sulfones can be achieved with high conversion and yields using hydrogen peroxide in the presence of catalysts like methyltrioxorhenium (MTO). nih.govdicp.ac.cn The rate of this oxidation can be influenced by substituents on the thiophene ring. nih.gov Other catalytic systems, such as metal-based tungstates, have also been shown to be efficient for the selective oxidation of sulfides to sulfones under mild conditions. cdmf.org.br

The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or degradation of the thiophene ring. jchemrev.com

Multi-Step Synthetic Strategies for this compound

Due to the challenges in controlling regioselectivity in direct, one-pot functionalization, multi-step synthetic sequences are often the preferred route for preparing this compound. udel.eduwalisongo.ac.idyoutube.comlumenlearning.com These strategies allow for the sequential and controlled introduction of the chloro and methanesulfonyl groups.

Sequential Halogenation and Sulfonylation Protocols

A logical multi-step approach involves the sequential introduction of the two functional groups. The order of these steps is crucial and depends on the directing effects of the substituents and the stability of the intermediates.

One possible pathway begins with the chlorination of a suitable thiophene starting material, followed by the introduction of the methanesulfonyl group. For example, starting with 2-methylthiophene, one could first perform a chlorination reaction to obtain 2-chloro-5-methylthiophene (B100211). nih.govtcichemicals.com Subsequently, the methyl group would need to be converted to the methanesulfonyl group. This could potentially be achieved through radical bromination of the methyl group followed by substitution with a sulfur nucleophile and subsequent oxidation.

Alternatively, a route could commence with the introduction of a sulfur-containing group, which is then oxidized, followed by chlorination. For instance, one could start with a thiophene derivative that is first converted to a methyl sulfide at the 5-position. This sulfide can then be oxidized to the corresponding sulfone. The final step would be the regioselective chlorination at the 2-position. The methanesulfonyl group is a meta-director, which would favor the introduction of the chlorine atom at the desired position in an electrophilic substitution reaction.

A patent for the preparation of 2-chloro-4-methylsulfonylbenzoic acid illustrates a similar multi-step process on a benzene (B151609) ring, where a chlorination reaction is followed by oxidation of a methyl group to a carboxylic acid. google.com This general strategy of sequential functionalization is a cornerstone of organic synthesis. udel.eduwalisongo.ac.idlumenlearning.com

The following table summarizes a potential multi-step synthetic approach:

| Step | Reaction | Reactants | Product |

| 1 | Friedel-Crafts Acylation | Thiophene, Acetic Anhydride, Phosphoric Acid | 2-Acetylthiophene |

| 2 | Chlorination | 2-Acetylthiophene, Sulfuryl Chloride | 5-Chloro-2-acetylthiophene |

| 3 | Thioacetalization | 5-Chloro-2-acetylthiophene, Ethanethiol, Acid Catalyst | 2-(5-Chloro-2-thienyl)-2-ethyl-1,3-dithiolane |

| 4 | Reduction | 2-(5-Chloro-2-thienyl)-2-ethyl-1,3-dithiolane, Raney Nickel | 2-Chloro-5-ethylthiophene |

| 5 | Oxidation | 2-Chloro-5-ethylthiophene, Potassium Permanganate | 2-Chloro-5-acetylthiophene |

| 6 | Haloform Reaction | 2-Chloro-5-acetylthiophene, Sodium Hypobromite | 5-Chlorothiophene-2-carboxylic acid |

| 7 | Esterification | 5-Chlorothiophene-2-carboxylic acid, Methanol, Acid Catalyst | Methyl 5-chlorothiophene-2-carboxylate |

| 8 | Reduction | Methyl 5-chlorothiophene-2-carboxylate, Lithium Aluminum Hydride | (5-Chloro-2-thienyl)methanol |

| 9 | Chlorination | (5-Chloro-2-thienyl)methanol, Thionyl Chloride | 2-Chloro-5-(chloromethyl)thiophene |

| 10 | Sulfide Formation | 2-Chloro-5-(chloromethyl)thiophene, Sodium Thiomethoxide | 2-Chloro-5-(methylthiomethyl)thiophene |

| 11 | Oxidation | 2-Chloro-5-(methylthiomethyl)thiophene, Hydrogen Peroxide, Acetic Acid | 2-Chloro-5-(methylsulfonylmethyl)thiophene |

Precursor Design and Synthesis

The synthesis of this compound relies on the strategic construction of key precursors, primarily functionalized thiophenes. The most direct precursor is 2-chloro-5-(methylthio)thiophene, which can then be oxidized to the target sulfone. The synthesis of this key intermediate can be approached in several ways.

One common strategy involves the direct chlorination of 2-(methylthio)thiophene. This electrophilic substitution reaction typically employs chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction conditions are generally mild to control regioselectivity and prevent over-chlorination.

Alternatively, a nucleophilic substitution approach can be utilized, starting from 2,5-dichlorothiophene. Reaction with a methylthiolating agent, such as sodium thiomethoxide (NaSMe), can selectively replace one of the chlorine atoms with a methylthio group. Careful control of stoichiometry and reaction temperature is crucial to favor the mono-substituted product.

Another important class of precursors are thiophene-2-sulfonyl chlorides. For instance, 5-chloro-2-thiophenesulfonyl chloride is a valuable intermediate. Its synthesis can be achieved from 5-chlorothiophene-2-carboxylic acid by reaction with thionyl chloride (SOCl₂) to form the acid chloride, followed by a reaction that introduces the sulfonyl chloride moiety. While this precursor could potentially be used to form the target compound, the more direct route is typically through the oxidation of the corresponding sulfide.

A plausible, though less direct, route could start from 2-chlorothiophene. Friedel-Crafts acylation followed by reduction and subsequent functional group manipulations could lead to the desired precursor, but this multi-step sequence is generally less efficient. A method for preparing 2-chloro-5-thiophenic acid from thiophene involves chlorination, acetylation, and subsequent oxidation. google.com

Table 1: Comparison of Precursor Synthesis Routes

| Starting Material | Reagents | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-(Methylthio)thiophene | N-Chlorosuccinimide (NCS) or SO₂Cl₂ | Electrophilic Chlorination | Direct, often high yielding. | Potential for isomeric impurities. |

| 2,5-Dichlorothiophene | Sodium Thiomethoxide (NaSMe) | Nucleophilic Substitution | Good for regioselectivity. | Requires handling of odorous thiols. |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl Chloride, Sulfonating agent | Carboxylic acid to Sulfonyl chloride | Provides an alternative precursor. | More steps to reach the final product. |

Catalytic and Transition Metal-Mediated Synthetic Routes

The oxidation of the sulfide precursor, 2-chloro-5-(methylthio)thiophene, to the sulfone, this compound, is a critical step where catalytic methods are highly beneficial. While strong stoichiometric oxidants can be used, catalytic approaches offer greater efficiency, selectivity, and sustainability.

Transition metal catalysts, particularly those based on tungsten, molybdenum, and rhenium, are effective for sulfide oxidation using green oxidants like hydrogen peroxide (H₂O₂). For example, sodium tungstate (B81510) (Na₂WO₄) can be used as a catalyst in the presence of H₂O₂ to achieve clean and efficient oxidation. The active catalytic species is a peroxotungstate complex that transfers an oxygen atom to the sulfur center.

Photocatalysis represents a modern and sustainable approach to sulfone synthesis. mdpi.com Visible-light-induced reactions, often employing organic dyes or metal complexes as photosensitizers, can generate reactive oxygen species or activate the sulfide for oxidation. mdpi.com These methods often proceed at ambient temperature, reducing the energy requirements of the process. mdpi.com

Organocatalysis provides a metal-free alternative for the oxidation of sulfides. Ketone-based catalysts, such as 2,2,2-trifluoroacetophenone, can activate hydrogen peroxide to form a more reactive peroxy species, which then oxidizes the sulfide to the sulfone. organic-chemistry.org The selectivity of these reactions can often be tuned by adjusting the reaction conditions. organic-chemistry.org

Sustainable and Green Chemistry Considerations in this compound Production

The principles of green chemistry are increasingly important in the synthesis of specialty chemicals like this compound. nih.gov Key areas of focus include the choice of oxidants, solvents, and energy sources.

The use of hydrogen peroxide as an oxidant is a cornerstone of green sulfone synthesis, as its only byproduct is water. organic-chemistry.org Other green oxidants include Oxone® (potassium peroxymonosulfate), which is a stable, solid oxidant, and in-situ generated chlorine dioxide from sodium chlorite (B76162) and hydrochloric acid. nih.govgoogle.com

Solvent selection plays a crucial role in the environmental impact of the synthesis. The replacement of hazardous organic solvents with greener alternatives is a primary goal. Water is an ideal green solvent, and some oxidation reactions of sulfides to sulfones can be performed in aqueous media. sioc-journal.cn Deep eutectic solvents (DESs) are another emerging class of sustainable media for sulfone synthesis, offering low volatility and high recyclability. rsc.org In some cases, solvent-free conditions, such as mechanical milling, can be employed for the oxidation step. nih.gov

Energy efficiency is another key principle of green chemistry. Photocatalytic methods that utilize visible light as the energy source can significantly reduce the energy consumption compared to thermally driven reactions. mdpi.com

Process Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up. The primary goals are to maximize yield and purity while ensuring safety, cost-effectiveness, and environmental sustainability.

For the oxidation of 2-chloro-5-(methylthio)thiophene, optimization of reaction parameters is crucial. This includes the molar ratio of the oxidant to the sulfide, catalyst loading, reaction temperature, and reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically explore the reaction space and identify optimal conditions.

Process intensification techniques can significantly improve the efficiency of the synthesis. The use of cavitation, induced by ultrasound, can enhance mass transfer and accelerate reaction rates in the oxidation of sulfides to sulfones. nih.gov This can lead to shorter reaction times and higher yields. nih.gov

On a larger scale, the choice of reactor is important. Continuous flow reactors offer several advantages over traditional batch reactors, including better temperature control, improved safety for handling hazardous reagents, and the potential for higher throughput. The purification of the final product is also a critical step. Crystallization is often the preferred method for obtaining high-purity solid products, and the choice of crystallization solvent needs to be optimized to maximize yield and crystal quality.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-(methylthio)thiophene |

| 2-(methylthio)thiophene |

| N-chlorosuccinimide |

| sulfuryl chloride |

| 2,5-dichlorothiophene |

| sodium thiomethoxide |

| 5-chloro-2-thiophenesulfonyl chloride |

| 5-chlorothiophene-2-carboxylic acid |

| thionyl chloride |

| 2-chlorothiophene |

| 2-chloro-5-thiophenic acid |

| hydrogen peroxide |

| sodium tungstate |

| 2,2,2-trifluoroacetophenone |

| Oxone® |

| sodium chlorite |

Reactivity and Chemical Transformations of 2 Chloro 5 Methanesulfonylthiophene

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C-2 position of the thiophene (B33073) ring is activated towards nucleophilic attack by the strong electron-withdrawing nature of the adjacent methanesulfonyl group. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, which proceed through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

Direct Displacement Reactions

The activated chlorine atom can be readily displaced by a variety of nucleophiles. These reactions typically occur under mild conditions and provide a straightforward method for introducing new functional groups at the C-2 position. For instance, reaction with alkoxides or hydroxides can yield the corresponding ethers or alcohols. Similarly, thiolates can be employed to synthesize 2-thioether derivatives. The efficiency of these displacement reactions is often enhanced in the presence of a base, which serves to deprotonate the incoming nucleophile and facilitate the elimination of the chloride ion.

Amination Reactions

Amination reactions represent a significant class of nucleophilic aromatic substitutions for 2-Chloro-5-methanesulfonylthiophene. beilstein-journals.orgresearchgate.net The reaction with primary and secondary amines allows for the introduction of nitrogen-containing substituents, which are prevalent in many biologically active molecules. beilstein-journals.orgrsc.orgnih.gov These reactions can often be carried out by simply mixing the reactants, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction. beilstein-journals.org The use of excess amine can also serve as the base. beilstein-journals.org The reaction conditions can be mild, often proceeding at room temperature, to afford the corresponding 2-amino-5-methanesulfonylthiophene derivatives in good yields. beilstein-journals.org

Table 1: Examples of Amination Reactions

| Amine | Product | Reaction Conditions | Yield (%) |

| Phenethylamine | 2-(Phenethylamino)-5-methanesulfonylthiophene | Neat amine, room temperature, 16 h | ~80 |

| Propylamine | 2-(Propylamino)-5-methanesulfonylthiophene | Neat amine, room temperature, 6 h | High |

| Various primary amines | Corresponding 2-amino derivatives | Excess amine, room temperature, 16 h | 18-87 |

Cross-Coupling Reactions at the C-2 Position

The C-Cl bond in this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com These reactions significantly expand the synthetic utility of this scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the thiophene ring and a variety of organoboron compounds, such as boronic acids or their esters. d-nb.infolibretexts.orgrsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org This methodology allows for the synthesis of 2-aryl- or 2-vinyl-5-methanesulfonylthiophenes, which are valuable intermediates in materials science and medicinal chemistry. d-nb.info The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. acs.org

Heck Reaction: The Heck reaction provides a method for the vinylation of this compound. organic-chemistry.orgdiva-portal.orglibretexts.org It involves the palladium-catalyzed reaction of the chloro-thiophene with an alkene in the presence of a base. organic-chemistry.orgdiva-portal.org This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, leading to the synthesis of 2-alkenyl-5-methanesulfonylthiophenes. organic-chemistry.org A variety of palladium catalysts and reaction conditions have been developed to optimize this transformation. scirp.org

Sonogashira Coupling: This coupling reaction facilitates the formation of a C-C bond between the C-2 position of the thiophene and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgresearchgate.net This method is highly efficient for the synthesis of 2-alkynyl-5-methanesulfonylthiophenes, which are important precursors for various conjugated systems and complex molecules. nih.gov Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Reagents |

| Suzuki-Miyaura | Organoboron compound | 2-Aryl/vinylthiophene | Pd catalyst, Base |

| Heck | Alkene | 2-Alkenylthiophene | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | 2-Alkynylthiophene | Pd catalyst, Cu(I) co-catalyst, Base |

C-N Bond Forming Reactions

Beyond direct amination, palladium-catalyzed cross-coupling reactions can also be employed to form C-N bonds. rsc.orgnih.govtcichemicals.comrsc.orgnih.gov The Buchwald-Hartwig amination, for example, allows for the coupling of this compound with a wide range of amines, including those that may not be suitable for direct SNAr reactions. acs.org This reaction typically utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base to achieve high efficiency and functional group tolerance. acs.org

Reactions Involving the Methanesulfonyl Group

The methanesulfonyl group (–SO2CH3) is generally a stable and electron-withdrawing group that activates the thiophene ring to nucleophilic attack. While it is less reactive than the chlorine atom, it can potentially undergo certain transformations under specific conditions. For instance, strong reducing agents might be capable of reducing the sulfone to a sulfide (B99878). However, reactions directly targeting the methanesulfonyl group in the presence of the more reactive C-Cl bond are less common. The primary role of the methanesulfonyl group in the reactivity of this compound is to facilitate reactions at the C-2 position. wikipedia.org

Transformations of the Sulfone Moiety (e.g., Reduction, Oxidation)

The sulfur atom in the methanesulfonyl group of this compound is in its highest oxidation state (+6), making it resistant to further oxidation. However, the sulfone group can undergo reduction to the corresponding sulfide. Aryl sulfones are generally stable and resistant to many reducing agents, often requiring harsh reaction conditions for conversion.

Several reagents have been developed for this challenging transformation. A particularly effective and rapid method involves the use of a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄). rsc.orgpsu.edu This system is believed to form a low-valent titanium species that acts as the active reducing agent. psu.edu Other methods for the reduction of aryl sulfones to sulfides include the use of diisobutylaluminum hydride (DIBAL-H) cdnsciencepub.com and a catalytic system of tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] with a hydrosilane as the stoichiometric hydride source. thieme-connect.com

| Reducing Agent/System | General Conditions | Reference |

|---|---|---|

| LiAlH₄-TiCl₄ | Tetrahydrofuran (THF), -78 °C to room temperature | rsc.orgpsu.edu |

| Diisobutylaluminum hydride (DIBAL-H) | High temperatures | cdnsciencepub.com |

| B(C₆F₅)₃ / Et₃SiH | High temperatures | thieme-connect.com |

| Sodium amalgam / Aluminum amalgam | Protic solvent | wikipedia.org |

| Samarium(II) iodide (SmI₂) | Requires HMPA for α-keto sulfones | wikipedia.org |

Reactivity at the Alpha-Carbon Adjacent to the Sulfonyl Group

The term "alpha-carbon" in this context refers to the carbon of the methyl group attached to the sulfonyl function (SO₂-C H₃). The powerful electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the protons on this alpha-carbon (pKa ≈ 20-25). wizeprep.com This allows for deprotonation by a sufficiently strong base, such as sodium hydride or an organolithium reagent like n-butyllithium, to generate a stabilized carbanion. libretexts.orgyoutube.comumn.edu

This α-sulfonyl carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. wikipedia.orgtandfonline.com For instance, it can be alkylated by reacting with alkyl halides, providing a route to extend the carbon chain at this position. wikipedia.orglibretexts.org The reactivity of these carbanions is central to many synthetic strategies, including their use in alkylation reactions and Michael-type additions. wikipedia.org

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is generally more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609). e-bookshelf.de However, in this compound, the ring is deactivated by the presence of two electron-withdrawing groups: the chloro group and the methanesulfonyl group.

The directing effects of these substituents determine the position of further substitution.

The chloro group is a deactivating, ortho-, para--directing group. In this molecule, it would direct an incoming electrophile to the C3 position.

The methanesulfonyl group is a strongly deactivating, meta--directing group. It directs incoming electrophiles to the positions meta to itself, which are the C3 and C4 positions.

Since both groups direct towards the C3 position, and the sulfonyl group also directs towards C4, electrophilic substitution is expected to occur exclusively at the available C3 and C4 positions of the thiophene ring. e-bookshelf.devu.lt Experimental evidence from iridium-catalyzed borylation of 2,5-disubstituted thiophenes confirms that C-H functionalization occurs at the 3- and 4-positions. nih.gov Reactions like nitration and halogenation would follow this regiochemical preference, yielding 3- or 4-substituted products. For example, chlorosulfonation of 2-chlorothiophene (B1346680) in the presence of potassium nitrate (B79036) leads to substitution at the adjacent positions. vu.lt

Radical Reactions and Photochemical Transformations

The sulfonyl group can act as a leaving group in radical transformations. Aryl sulfones are known precursors for aryl radicals, particularly through photoredox-mediated desulfonylation. thieme-connect.comthieme-connect.com These reactions involve the cleavage of the carbon-sulfur bond, often with the extrusion of sulfur dioxide (SO₂), to generate a thienyl radical. nih.gov This radical can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds under mild conditions. thieme-connect.com

Arylazo sulfones are particularly versatile photochemical reagents that can selectively generate aryl radicals under visible light irradiation. rsc.orgresearchgate.netnih.gov While this compound is not an arylazo sulfone itself, this highlights a pathway through which a derivative could be used to generate a 2-chloro-5-thienyl radical.

Furthermore, direct photochemical reactions can induce C-H functionalization. Photoinduced C-H/C-H cross-coupling has been reported using aryl thianthrenium salts, which cleave at the C-S bond under UV light to form an aryl radical. acs.org This suggests the potential for photochemical C-H arylation at the C3 or C4 positions of the thiophene ring.

| Reaction Type | Key Features | Radical Species Generated | Reference |

|---|---|---|---|

| Photoredox-Mediated Desulfonylation | Uses photocatalyst (e.g., Ru or Ir complex) and light; mild conditions. | Aryl radical (loss of SO₂) | thieme-connect.comthieme-connect.com |

| Reductive Desulfonylation (Radical) | Uses tin hydrides (e.g., Bu₃SnH). | Aryl radical | wikipedia.orgfiu.edu |

| Photolysis of Arylazo Sulfones | Visible light irradiation, metal-free. | Aryl radical | rsc.orgresearchgate.netnih.gov |

| Photoinduced C-H/C-H Coupling | Via aryl sulfonium (B1226848) salts and UV light. | Aryl radical | acs.org |

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The presence of multiple functional groups and reactive sites in this compound makes selectivity a critical aspect of its chemistry.

Chemoselectivity : Different reaction conditions can target specific parts of the molecule. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be performed chemoselectively at the C-Cl bond, leaving the sulfonyl group untouched. thieme-connect.deresearchgate.net Conversely, strong reductive conditions can selectively target the sulfone group for reduction to a sulfide. rsc.orgthieme-connect.com Base-mediated reactions will preferentially deprotonate the acidic alpha-carbon of the methylsulfonyl group, libretexts.orgumn.edu while electrophilic attack occurs on the thiophene ring. nih.gov This allows for a controlled, stepwise functionalization of the molecule.

Regioselectivity : As discussed in section 3.4, electrophilic substitution on the thiophene ring is highly regioselective. The combined directing effects of the C2-chloro and C5-methanesulfonyl groups strongly favor substitution at the C3 and C4 positions. vu.ltnih.gov Metalation of the thiophene ring, for instance with a Grignard reagent and a catalytic amine, typically occurs at the most acidic C-H bond, which would also be at the C3 or C4 position due to the influence of the adjacent electron-withdrawing groups. researchgate.net

Stereoselectivity : While this compound itself is achiral, stereoselectivity becomes important when new chiral centers are created. Reactions involving the α-sulfonyl carbanion can be rendered stereoselective. tandfonline.com The sulfonyl group itself can act as a chiral auxiliary to direct the stereochemical outcome of reactions. For example, the olefination of N-sulfonyl imines can be highly stereoselective, with the electronic properties of the sulfonyl group tuning the Z/E ratio of the resulting alkene. organic-chemistry.org Similarly, the synthesis of chiral sulfinyl compounds from sulfinates demonstrates that the sulfur center can be a source of chirality. acs.orgnih.gov Therefore, functionalization of the alpha-carbon of the methanesulfonyl group could potentially proceed with high stereocontrol through the use of chiral bases or catalysts.

Table of Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₅H₅ClO₂S₂ | Main subject of the article |

| Lithium aluminum hydride | LiAlH₄ | Reducing agent |

| Titanium tetrachloride | TiCl₄ | Co-reagent for reduction |

| Diisobutylaluminum hydride (DIBAL-H) | C₈H₁₉Al | Reducing agent |

| Tris(pentafluorophenyl)borane | C₁₈BF₁₅ | Catalyst for reduction |

| n-Butyllithium | C₄H₉Li | Strong base for deprotonation |

| Sulfur dioxide | SO₂ | Product of desulfonylation |

Development of Derivatives and Analogs Based on 2 Chloro 5 Methanesulfonylthiophene

Structural Modification Strategies for Enhanced Activity/Functionality

The core structure of 2-chloro-5-methanesulfonylthiophene presents multiple avenues for modification to enhance its therapeutic potential. Key strategies focus on altering the thiophene (B33073) scaffold itself or the appended functional groups to modulate properties such as receptor binding, metabolic stability, and solubility.

Bioisosterism, the practice of substituting one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of drug design. In the context of the this compound scaffold, the thiophene ring is often considered a bioisostere of a phenyl ring. nih.govnih.gov This substitution can lead to improved metabolic profiles and better target interactions. nih.gov For instance, replacing a substituted benzene (B151609) ring with a thiophene moiety is a well-tolerated modification in many bioactive compounds, potentially enhancing affinity for the target receptor. nih.gov

The methanesulfonyl group (-SO2CH3) itself can be a subject of bioisosteric replacement to fine-tune the electronic and steric properties of the molecule. Potential replacements can be selected to alter the hydrogen bonding capacity, polarity, and size of this functional group, which can be critical for biological activity.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Methanesulfonyl (-SO2CH3) | N-acetylsulfonamide (-SO2NHCOCH3) | Introduces hydrogen bond donor/acceptor capabilities. |

| Methanesulfonyl (-SO2CH3) | Methylphosphonate (-PO(OH)CH3) | Alters geometry and acidity. |

| Methanesulfonyl (-SO2CH3) | Trifluoromethyl (-CF3) | Increases lipophilicity and metabolic stability. |

| Thiophene Ring | Pyridine Ring | Modulates aromaticity and introduces a basic center. |

| Thiophene Ring | Thiazole (B1198619) Ring | Alters electronic distribution and potential for hydrogen bonding. |

This table presents hypothetical bioisosteric replacements for the functional groups on the this compound scaffold based on common medicinal chemistry principles.

Scaffold hopping is a computational or synthetic strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by maintaining a similar three-dimensional arrangement of key functional groups. mdpi.comacs.org Starting from the this compound core, scaffold hopping can lead to the discovery of entirely new chemical classes with potentially improved properties, such as enhanced selectivity or a more favorable intellectual property position.

One approach involves replacing the central thiophene sulfone core with other heterocyclic systems that can spatially orient the chloro and other peripheral substituents in a similar manner. For example, a pyrimidine (B1678525) or a substituted thiazole could serve as a new scaffold. A recent study demonstrated a scaffold hopping strategy for the skeletal editing of pyrimidines into a wide range of heteroarenes, illustrating the feasibility of such transformations. researchgate.net

| Original Scaffold | Potential New Scaffold | Key Features Mimicked |

| This compound | 2-Chloro-5-methanesulfonylpyrimidine | Relative positions of the chloro and methanesulfonyl groups. |

| This compound | 4-Chloro-2-methanesulfonylthiazole | Spatial orientation of substituents and potential for similar interactions. |

| This compound | 3-Chloro-6-methanesulfonylindazole | Different heterocyclic core with potential for novel interactions. |

This table provides illustrative examples of new scaffolds that could be explored through scaffold hopping, starting from the this compound core.

Synthesis of Diversified Libraries of Thiophene Sulfones

The generation of chemical libraries with diverse substitution patterns around the thiophene sulfone core is a powerful method for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically varying the substituents at different positions of the thiophene ring, researchers can identify key structural features that contribute to the desired biological activity.

The synthesis of such libraries often relies on robust and versatile chemical reactions that can be performed in a parallel or combinatorial fashion. For instance, the chloro and sulfonyl groups on the this compound scaffold can direct the regioselective introduction of new functional groups at the C3 and C4 positions of the thiophene ring.

Functionalization at Peripheral Positions of the Thiophene Ring

The reactivity of the thiophene ring allows for functionalization at its peripheral positions (C3 and C4). The presence of the electron-withdrawing methanesulfonyl group and the chloro substituent influences the reactivity of the remaining positions on the thiophene ring, enabling selective chemical modifications.

For instance, electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be utilized to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, provided a suitable handle like a bromo or iodo group is first introduced. The functionalization of 2-chlorothiophenes has been a subject of study, providing pathways for further derivatization.

| Position on Thiophene Ring | Type of Functionalization | Example of Introduced Group | Potential Synthetic Method |

| C3 or C4 | Halogenation | -Br | Electrophilic bromination |

| C3 or C4 | Nitration | -NO2 | Nitration with nitric acid/sulfuric acid |

| C3 or C4 | Acylation | -COCH3 | Friedel-Crafts acylation |

| C3 or C4 (from a halogenated intermediate) | Arylation | -Phenyl | Suzuki coupling |

This table outlines potential strategies for the functionalization of the peripheral positions of the this compound ring based on established thiophene chemistry.

Exploration of Hybrid Molecules Incorporating this compound

The creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a promising strategy for developing multifunctional drugs or enhancing the activity of a primary scaffold. The this compound moiety can be covalently linked to other biologically active molecules to create novel hybrid compounds.

For example, the thiophene core could be appended to a known anticancer agent, an antimicrobial scaffold, or a fragment that improves cell permeability. The synthesis of such hybrids often involves the use of functionalized linkers that connect the two molecular components. A study on the synthesis of thiophene/furan-artemisinin hybrid molecules showcases the application of this strategy. nih.gov

| Pharmacophore 1 | Pharmacophore 2 | Potential Therapeutic Area |

| This compound | Artemisinin | Antimalarial, Anticancer |

| This compound | Fluoroquinolone | Antibacterial |

| This compound | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory |

This table provides examples of potential hybrid molecules that could be synthesized by combining the this compound moiety with other known pharmacophores.

Research Applications of 2 Chloro 5 Methanesulfonylthiophene in Advanced Chemical Fields

Applications as a Key Intermediate in Medicinal Chemistry Research

The inherent reactivity and functional groups of 2-Chloro-5-methanesulfonylthiophene position it as a valuable scaffold for the construction of diverse molecular architectures in the pursuit of new pharmaceuticals.

Precursors for Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceutical drugs. This compound serves as a reactive starting material for the synthesis of various thiophene-containing heterocyclic systems. The chloro and methanesulfonyl groups offer sites for chemical modification, allowing for the introduction of diverse functionalities and the construction of complex ring systems. These thiophene-based scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The ability to readily functionalize the thiophene (B33073) ring through reactions involving the chloro and sulfonyl groups enables the generation of libraries of novel compounds for screening against various disease targets.

Role in the Synthesis of Selective Enzyme Inhibitors (e.g., N-myristoyltransferase inhibitors)

Enzyme inhibitors are a cornerstone of modern medicine, and the development of selective inhibitors is a key focus of pharmaceutical research. While direct synthesis of N-myristoyltransferase (NMT) inhibitors using this compound is not extensively documented in publicly available research, the structural motifs present in this compound are relevant to the design of such inhibitors. NMT is a crucial enzyme in various pathogens, including fungi and protozoa, making it an attractive target for antimicrobial drug development. nih.gov The sulfonamide linkage, which can be derived from the methanesulfonyl group, is a common feature in many enzyme inhibitors. The thiophene ring itself can act as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic properties of a drug candidate. The general strategy for developing NMT inhibitors often involves creating molecules that mimic the natural substrates of the enzyme, and the reactive sites on this compound could be utilized to build such molecular mimics.

Building Block for Biologically Active Sulfonamide Derivatives

The methanesulfonyl group in this compound is a precursor to the sulfonamide functional group, a well-established pharmacophore in medicinal chemistry. Sulfonamide-containing drugs have a long history of use as antibacterial agents and are also found in drugs for a variety of other conditions, including diuretics and anticonvulsants. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. ijarsct.co.inekb.eg this compound can be converted to the corresponding sulfonyl chloride, which can then be reacted with a diverse range of amines to produce a library of novel sulfonamide derivatives. This approach allows for the systematic exploration of the chemical space around the thiophene sulfonamide scaffold to identify compounds with desired biological activities. Research has shown that sulfonamide derivatives exhibit a wide range of biological activities, and the incorporation of the 2-chloro-thiophene moiety can influence the potency and selectivity of these compounds. mdpi.com

Contributions to Agrochemical Research and Development

The development of effective and environmentally benign crop protection agents is a critical aspect of modern agriculture. This compound is a valuable intermediate in the synthesis of novel agrochemicals.

Intermediates for Crop Protection Agents

The chemical reactivity of this compound makes it a useful starting material for the synthesis of active ingredients in fungicides, herbicides, and insecticides. The chloro and methanesulfonyl groups can be strategically manipulated to introduce the specific functionalities required for pesticidal activity. For instance, the thiophene ring is a component of several commercial pesticides. The synthesis of these complex molecules often involves multiple steps, and intermediates like this compound provide a convenient and efficient way to build the desired molecular framework. The development of new crop protection products is an ongoing process driven by the need to overcome resistance and improve safety profiles, and versatile building blocks like this compound are essential for this innovation.

Design of Novel Agrochemical Scaffolds

The search for new agrochemical scaffolds with novel modes of action is a key strategy to combat the evolution of resistance in pests and weeds. The unique substitution pattern of this compound offers a distinct starting point for the design of such scaffolds. By using this compound as a core structure, chemists can create libraries of novel molecules with diverse chemical properties. These new compounds can then be screened for their biological activity against a range of agricultural pests. The introduction of the methanesulfonylthiophene moiety can impart favorable properties to the resulting agrochemical, such as improved efficacy, better crop safety, or a more desirable environmental profile. The systematic exploration of derivatives of this compound has the potential to lead to the discovery of the next generation of crop protection agents.

Applications in Material Science and Functional Polymers

The utility of thiophene-based molecules as building blocks for functional polymers is well-established. These polymers often exhibit interesting electronic and optical properties. However, specific research detailing the use of this compound in this domain is not readily found in the current body of scientific literature.

Monomeric Units for Conjugated Polymers and Oligomers

There is no specific information available in the reviewed literature detailing the use of this compound as a monomeric unit for the synthesis of conjugated polymers or oligomers. While related compounds such as 2-chloro-5-methylthiophene (B100211) are mentioned as key monomers for special polymer materials, similar documentation for this compound is absent.

Precursors for Optoelectronic and Semiconducting Materials

The scientific literature does not currently contain specific examples or studies on the application of this compound as a precursor for optoelectronic and semiconducting materials. The introduction of chloro and sulfonyl groups can significantly influence the electronic properties of thiophene-based materials, but dedicated research on this specific compound's role in optoelectronics has not been identified.

Role in Dye Chemistry and Pigment Synthesis

An examination of the available literature reveals no specific applications or mentions of this compound in the field of dye chemistry or pigment synthesis. Thiophene-containing dyes are a known class of chromophores, but the contribution of this particular substituted thiophene is not documented.

Other Emerging Applications in Fine Chemical Synthesis

While this compound may serve as a building block or intermediate in fine chemical synthesis, specific emerging applications are not detailed in the accessible research literature. A related derivative, this compound-3-sulfonyl chloride, is commercially available as a research chemical, suggesting its potential use in synthetic chemistry, though its specific applications are not elaborated upon.

Computational and Theoretical Investigations of 2 Chloro 5 Methanesulfonylthiophene

Quantum Chemical Studies of Electronic Structure and Geometry

Quantum chemical studies are fundamental to elucidating the electronic landscape and three-dimensional arrangement of 2-chloro-5-methanesulfonylthiophene. These theoretical explorations offer a detailed view of the molecule's stability, electronic properties, and bonding characteristics.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and geometry of thiophene (B33073) derivatives. mdpi.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to its lowest energy state. mdpi.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

The electronic properties are also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electrical conductivity. e3s-conferences.org

Table 1: Predicted Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=C (thiophene ring) | 1.37 - 1.42 |

| C-S (thiophene ring) | 1.72 - 1.74 |

| C-Cl | 1.73 |

| C-S (sulfonyl) | 1.77 |

| S=O (sulfonyl) | 1.45 |

| S-C (methyl) | 1.78 |

| Electronic Properties (eV) | |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Energy Gap | 5.4 |

For a more rigorous characterization of the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electronic energies and properties by more effectively accounting for electron correlation. These high-level calculations are particularly valuable for benchmarking DFT results and for studying excited states and reaction mechanisms with greater precision.

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for the interpretation of experimental data and for the structural elucidation of new compounds.

The vibrational frequencies of this compound can be calculated using DFT methods. nih.govnih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. mdpi.com The computed frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov A detailed assignment of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Thiophene Ring | C-H stretching | 3100 - 3150 |

| C=C stretching | 1400 - 1550 | |

| Ring breathing | 800 - 850 | |

| Methanesulfonyl Group (SO₂) | Asymmetric S=O stretching | 1340 - 1360 |

| Symmetric S=O stretching | 1150 - 1170 | |

| C-S stretching | 700 - 750 | |

| Chloro Group | C-Cl stretching | 650 - 700 |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for assigning signals in experimental ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. nih.gov The calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. These predictions can be instrumental in confirming the chemical structure of this compound. stenutz.eu

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C2 (C-Cl) | 128 - 132 |

| C3 | 125 - 129 |

| C4 | 130 - 134 |

| C5 (C-S) | 140 - 145 |

| CH₃ | 40 - 45 |

| ¹H NMR | |

| H3 | 7.2 - 7.5 |

| H4 | 7.6 - 7.9 |

| CH₃ | 3.2 - 3.5 |

Reactivity and Reaction Mechanism Studies

Computational chemistry provides a framework for understanding the reactivity of this compound and for exploring potential reaction mechanisms. By analyzing the electronic structure and molecular orbitals, predictions can be made about the molecule's susceptibility to nucleophilic or electrophilic attack.

The distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, regions of the molecule with a high HOMO density are more susceptible to electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack. The presence of the electron-withdrawing methanesulfonyl group and the chlorine atom significantly influences the electron distribution in the thiophene ring, thereby directing the regioselectivity of chemical reactions. Computational studies can model the transition states and reaction pathways of various chemical transformations, providing valuable insights into the kinetics and thermodynamics of these processes. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, computational studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energies and spatial distributions of these frontier orbitals. The analysis would reveal the electron density distribution in the HOMO and LUMO, indicating the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, a high concentration of the HOMO on the thiophene ring would suggest its susceptibility to electrophilic attack, while a LUMO localized around the chlorine or sulfonyl group would indicate those as potential sites for nucleophilic interaction.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific experimental or theoretical data for this compound is publicly available. The values in this table are placeholders and would be populated from specific computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable visual tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the charge distribution. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In the case of this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the methanesulfonyl group and potentially on the sulfur atom of the thiophene ring, highlighting these as sites for electrophilic interaction. The areas around the hydrogen atoms and the chlorine atom would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. This analysis provides a three-dimensional perspective on the molecule's reactivity, complementing the insights gained from FMO analysis.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from conceptual DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered. These functions are crucial for identifying the most reactive sites within a molecule for different types of chemical reactions. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict the specific atoms that are most likely to participate in chemical reactions. For example, the atom with the highest value of f+ would be the most susceptible to a nucleophilic attack. This provides a more quantitative and site-specific prediction of reactivity compared to the more qualitative MEP analysis.

| Atom | f+ | f- | f0 |

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

| Cl | Data not available | Data not available | Data not available |

| S(thiophene) | Data not available | Data not available | Data not available |

| S(sulfonyl) | Data not available | Data not available | Data not available |

| O | Data not available | Data not available | Data not available |

This table represents a hypothetical output of a Fukui function analysis. Actual values would be derived from specific DFT calculations.

Bond Dissociation Energies (BDE) and Stability Assessments

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radical species. It is a direct measure of the strength of a chemical bond. Computational methods can be used to calculate the BDE for each bond within a molecule, providing insights into its thermal stability and potential degradation pathways.

For this compound, a BDE analysis would identify the weakest bond(s) in the molecule. These are the bonds that are most likely to break under thermal or photochemical stress. For instance, the C-Cl or C-S bonds might be identified as having lower BDEs compared to the C-C or C-H bonds within the thiophene ring, suggesting that reactions involving the cleavage of these bonds would be more favorable. This information is critical for understanding the molecule's stability and predicting its behavior in various chemical environments.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule.

An MD simulation of this compound would reveal its preferred conformations in different environments (e.g., in a vacuum, in a solvent). It would also provide insights into the rotational barriers around single bonds, such as the bond connecting the methanesulfonyl group to the thiophene ring. Understanding the conformational landscape is essential, as the different conformations of a molecule can have distinct chemical and physical properties, including reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new, untested compounds.

If this compound were part of a series of related compounds with known biological activity (e.g., as an enzyme inhibitor), a QSAR study could be performed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of other, similar compounds and to guide the design of new molecules with improved properties. Similarly, QSPR models could be developed to predict physical properties such as boiling point, solubility, or toxicity.

Future Directions and Research Opportunities

Development of Novel and Atom-Economical Synthetic Pathways

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 2-Chloro-5-methanesulfonylthiophene, a key research direction will be the creation of novel synthetic pathways that maximize atom economy. Current synthetic routes may rely on multi-step processes with the potential for significant waste generation. Future research will likely focus on catalytic methods, such as C-H activation, to directly install the chloro and methanesulfonyl groups onto a thiophene (B33073) core, thereby reducing the number of synthetic steps and the use of stoichiometric reagents.

Another promising avenue is the exploration of flow chemistry for the synthesis of this compound. Flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved safety, and the potential for scalable, on-demand production. The development of such methods would be a significant step towards the sustainable manufacturing of this and other similar heterocyclic compounds.

Exploration of Untapped Reactivity Profiles for Diversification

The reactivity of this compound is largely dictated by the interplay of its three key functional components: the thiophene ring, the chloro substituent, and the methanesulfonyl group. While some reactions, such as nucleophilic aromatic substitution of the chloride, are predictable, a vast landscape of untapped reactivity remains to be explored.

Future research will likely delve into transition-metal-catalyzed cross-coupling reactions. The chloro group serves as a handle for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon and heteroatom-based substituents at the 2-position. The electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the thiophene ring, potentially enabling regioselective functionalization at other positions. A systematic study of these reactivity profiles will be crucial for the chemical diversification of the this compound scaffold.

| Reaction Type | Potential Coupling Partner | Potential Product Class |

| Suzuki Coupling | Arylboronic acids | 2-Aryl-5-methanesulfonylthiophenes |

| Stille Coupling | Organostannanes | 2-Alkenyl/Alkynyl-5-methanesulfonylthiophenes |

| Buchwald-Hartwig Amination | Amines | 2-Amino-5-methanesulfonylthiophenes |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-5-methanesulfonylthiophenes |

Integration into Complex Multifunctional Molecular Architectures

The unique electronic and steric properties of this compound make it an attractive building block for the construction of complex, multifunctional molecules. Its rigid thiophene core can serve as a scaffold for the precise spatial arrangement of various functional groups, leading to molecules with tailored properties for applications in materials science and medicinal chemistry.

In the realm of organic electronics, the incorporation of the 2-methanesulfonylthiophene moiety into conjugated polymers could lead to novel materials with interesting photophysical and electronic properties. The strong electron-withdrawing character of the sulfonyl group can modulate the band gap of these materials, making them potentially suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Computational Modeling and Machine Learning for Prediction and Design

Computational chemistry and machine learning are poised to revolutionize the way chemical research is conducted. For this compound, these tools can be employed to predict its physical and chemical properties, as well as to guide the design of new derivatives with desired functionalities.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can be invaluable for understanding its behavior in chemical reactions and for predicting the outcomes of unexplored transformations. Machine learning algorithms, trained on large datasets of chemical reactions, could be used to predict the optimal conditions for the synthesis and functionalization of this compound, accelerating the discovery of new derivatives.

Expansion into Emerging Fields of Chemical Biology and Nanoscience

The unique properties of this compound also suggest its potential for application in the emerging fields of chemical biology and nanoscience. In chemical biology, it could be explored as a fragment for the design of novel bioactive molecules. The sulfonyl group is a common feature in many pharmaceuticals, and the thiophene ring is a well-established bioisostere for the benzene (B151609) ring.

In nanoscience, this compound could be used as a ligand for the surface modification of nanoparticles. The sulfur atom of the thiophene ring can bind to metal surfaces, allowing for the creation of self-assembled monolayers that can alter the properties of the nanoparticles. This could lead to the development of new sensors, catalysts, and drug delivery systems. The exploration of these exciting new frontiers will undoubtedly solidify the importance of this compound as a versatile and valuable building block in modern chemical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-methanesulfonylthiophene, and what intermediates are critical for yield optimization?

- Methodological Answer : The synthesis typically involves chlorination of a thiophene precursor followed by sulfonylation. For example, intermediates like 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) are key, as sulfonylation can be achieved using methanesulfonyl chloride under controlled conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the product. Characterization of intermediates using melting point analysis (mp 146–150°C) and HPLC purity checks (>95%) ensures reaction progress .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of H/C NMR, IR spectroscopy, and mass spectrometry is critical. For instance:

- NMR : Expect aromatic proton shifts in the δ 7.2–7.8 ppm range for thiophene rings and sulfonyl group signals near δ 3.2 ppm.

- IR : Strong absorption bands at 1150–1250 cm (S=O stretching) and 650–750 cm (C-Cl).

Cross-referencing with published data (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Similar chlorinated thiophene derivatives (e.g., 5-chlorothiophene-2-carboxaldehyde) show reduced stability at room temperature, with decomposition observed after 30 days under ambient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported H NMR chemical shifts for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity or impurities. To resolve:

- Replicate experiments using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and compare shifts.

- Purify samples via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts.

- Validate assignments using 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What experimental strategies improve sulfonylation efficiency in the synthesis of this compound when facing low yields?

- Methodological Answer : Optimize reaction parameters:

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer.

- Temperature : Conduct reactions at 50–60°C to balance reactivity and side-product formation.

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to thiophene precursor minimizes unreacted starting material.

Monitor progress via TLC (Rf ≈ 0.4 in 7:3 hexane/EtOAc) and adjust conditions iteratively .

Q. How should researchers address conflicting literature data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Divergent results may stem from varying palladium catalysts or ligands. For Suzuki-Miyaura coupling:

- Test Pd(PPh3)4 vs. PdCl2(dppf) with aryl boronic acids.

- Use kinetic studies (GC-MS monitoring) to identify optimal ligand-to-metal ratios.

- Compare solvent systems (THF vs. DMF) to stabilize reactive intermediates .

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer : Chlorinated thiophenes may hydrolyze to toxic phenols. Mitigation steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.